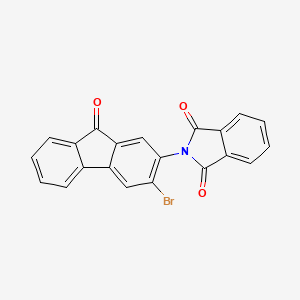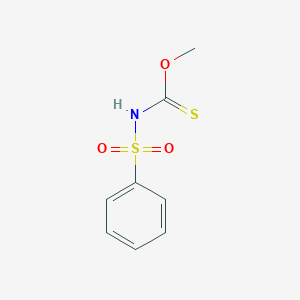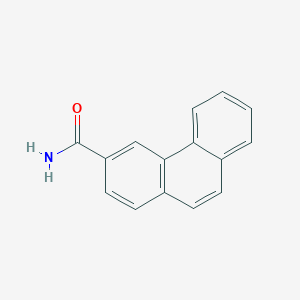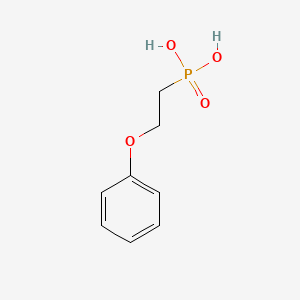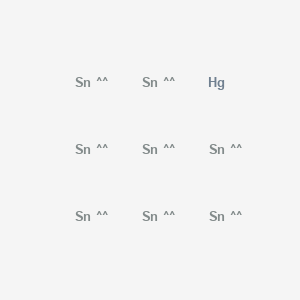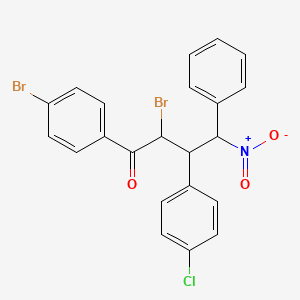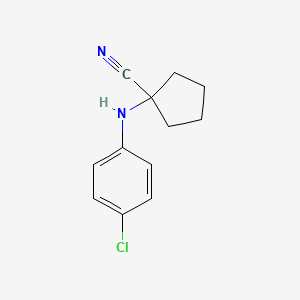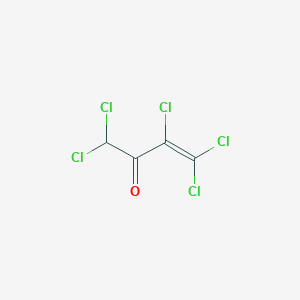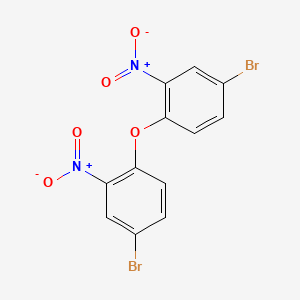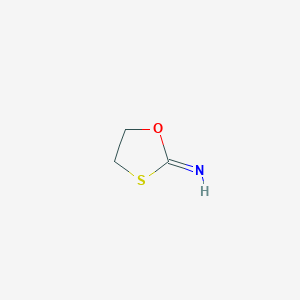
1,3-Oxathiolan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolan-2-imine is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Oxathiolan-2-imine derivatives can be synthesized through the reaction of aryl isothiocyanates and oxiranes in the presence of a catalytic amount of methoxide at room temperature. This one-pot synthesis method is efficient and yields the desired product in good to excellent yields . The reaction conditions involve using tetrahydrofuran (THF) as the solvent, which has been found to be the most effective compared to other solvents like methanol and dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be adapted for larger-scale production. The use of readily available starting materials such as aryl isothiocyanates and oxiranes, along with the mild reaction conditions, makes this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Oxathiolan-2-imine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-oxathiolan-2-imine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and nitrogen atoms can participate in forming covalent bonds with other molecules, leading to the formation of new compounds with different biological or chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the imine group.
1,3-Dithiolane: Contains two sulfur atoms instead of one sulfur and one oxygen.
1,3-Oxazolidine: Contains an oxygen and nitrogen atom but lacks the sulfur atom.
Uniqueness
1,3-Oxathiolan-2-imine is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a five-membered ring. This unique structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Propriétés
Numéro CAS |
5638-38-0 |
|---|---|
Formule moléculaire |
C3H5NOS |
Poids moléculaire |
103.15 g/mol |
Nom IUPAC |
1,3-oxathiolan-2-imine |
InChI |
InChI=1S/C3H5NOS/c4-3-5-1-2-6-3/h4H,1-2H2 |
Clé InChI |
BDOJZGBCTFWTPV-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


